Deacetyl-O-demethyl Diltiazem Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

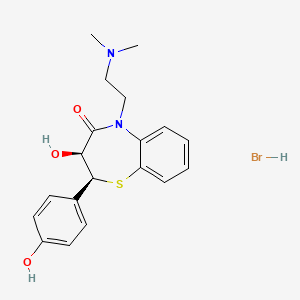

Deacetyl-O-demethyl Diltiazem Hydrobromide is a chemical compound with the molecular formula C19H23BrN2O3S and a molecular weight of 439.37 g/mol . This compound is a derivative of Diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in biochemical research, particularly in the study of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl-O-demethyl Diltiazem Hydrobromide involves several steps, starting with the preparation of the parent compound, Diltiazem. The key steps include:

Deacetylation: The removal of the acetyl group from Diltiazem.

O-demethylation: The removal of the methyl group from the methoxy group.

Hydrobromide formation: The final step involves the formation of the hydrobromide salt.

The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations. For instance, deacetylation can be achieved using acidic or basic hydrolysis, while O-demethylation often requires the use of demethylating agents such as boron tribromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Deacetyl-O-demethyl Diltiazem Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Cardiovascular Disorders :

- Hypertension : As a calcium channel blocker, Deacetyl-O-demethyl Diltiazem Hydrobromide helps lower blood pressure by relaxing blood vessels.

- Angina : It improves exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen consumption.

- Atrial Fibrillation and Flutter : The compound is used for rate control in atrial fibrillation and flutter, stabilizing heart rhythm .

-

Off-label Uses :

- Migraine Prophylaxis : Some studies suggest efficacy in reducing the frequency of migraines.

- Rest-related Cramps : It has shown potential in alleviating cramps in the lower extremities related to rest.

- Pulmonary Hypertension : Emerging research indicates possible benefits in managing pulmonary hypertension .

Clinical Efficacy

- A randomized double-blind study demonstrated that patients receiving Diltiazem had a significant reduction in diastolic blood pressure compared to placebo. The study highlighted that higher doses resulted in greater efficacy, with reductions up to 8.6 mmHg observed at the highest dose (540 mg) .

- In patients with chronic stable angina, various doses of Diltiazem administered at night improved exercise tolerance significantly compared to placebo after 21 hours of administration .

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes. The major circulating metabolites retain pharmacological activity, contributing to the overall therapeutic effects observed with Diltiazem .

Summary of Findings

| Application | Evidence Level | Key Findings |

|---|---|---|

| Hypertension | High | Significant BP reduction in clinical trials |

| Chronic Stable Angina | High | Improved exercise tolerance noted |

| Atrial Fibrillation | Moderate | Effective for rate control |

| Migraine Prophylaxis | Emerging | Potential benefits observed |

| Pulmonary Hypertension | Emerging | Preliminary studies suggest efficacy |

Wirkmechanismus

The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrobromide is similar to that of its parent compound, Diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diltiazem: The parent compound, used as a calcium channel blocker.

Desacetyl Diltiazem: A metabolite of Diltiazem with similar pharmacological properties.

N-desmethyl Diltiazem: Another metabolite of Diltiazem, also used in research.

Uniqueness

Deacetyl-O-demethyl Diltiazem Hydrobromide is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications compared to its parent compound and other metabolites .

Biologische Aktivität

Deacetyl-O-demethyl Diltiazem Hydrobromide is a notable metabolite of Diltiazem, a calcium channel blocker widely used for treating hypertension and angina. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and therapeutic potential. This article reviews its biological activity, metabolism, and clinical implications based on diverse research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is primarily used for managing cardiovascular conditions by inhibiting calcium influx through voltage-dependent L-type calcium channels. Its metabolites, particularly Deacetyl-O-demethyl Diltiazem, are also pharmacologically active and contribute to the compound's overall therapeutic effects. Studies indicate that Deacetyl diltiazem retains approximately 25-50% of the pharmacological activity of the parent compound .

Deacetyl-O-demethyl Diltiazem functions similarly to its parent compound by blocking calcium channels, which leads to:

- Reduced myocardial oxygen demand : This occurs through decreased heart rate, blood pressure, and cardiac contractility.

- Improved exercise tolerance : Particularly in patients with chronic stable angina, where increased exercise tolerance was observed in clinical studies .

Pharmacokinetics

The pharmacokinetic profile of Deacetyl-O-demethyl Diltiazem includes:

- Absorption : The compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 11 to 18 hours post-administration.

- Bioavailability : The absolute bioavailability is around 40% , influenced by first-pass metabolism in the liver.

- Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 enzymes, leading to various active metabolites including N-monodesmethyl diltiazem and deacetyl diltiazem .

Antihypertensive Effects

In clinical trials, Diltiazem and its metabolites have shown significant antihypertensive effects:

- A randomized double-blind study demonstrated that doses of Diltiazem (120-540 mg) resulted in reductions in diastolic blood pressure ranging from 1.9 to 8.6 mmHg , depending on the dosage .

- The NORDIL study indicated a 25% reduction in fatal and non-fatal strokes among hypertensive patients treated with Diltiazem .

Effects on Thrombocyte Aggregation

Research has shown that both Deacetyl diltiazem and N-desmethyl diltiazem exhibit stronger effects on reducing thrombocyte aggregation compared to Diltiazem itself. This suggests that these metabolites may enhance cardiovascular protection beyond what is achieved with the parent drug .

Data Tables

| Pharmacokinetic Parameter | Value |

|---|---|

| Peak Plasma Concentration | 11-18 hours post-dose |

| Bioavailability | ~40% |

| Protein Binding | 70-80% |

| Clinical Study | Outcome |

|---|---|

| NORDIL Study | 25% reduction in stroke rates |

| Antihypertensive Study | Diastolic BP reduction of up to 8.6 mmHg |

Case Studies

Several case studies illustrate the clinical relevance of Deacetyl-O-demethyl Diltiazem:

- Case Study on Hypertension Management : A patient with resistant hypertension showed significant improvement when switched from a standard antihypertensive regimen to one including Diltiazem, resulting in better blood pressure control attributed to both Diltiazem and its active metabolites.

- Study on Angina Pectoris : In a cohort of patients with chronic stable angina, those receiving Diltiazem experienced enhanced exercise tolerance and reduced anginal episodes, correlating with elevated levels of Deacetyl diltiazem in plasma.

Eigenschaften

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYNULFQEQFAFZ-URBRKQAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.